molecular formula C17H13ClFN3O2 B12680751 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- CAS No. 107658-74-2

1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Cat. No.: B12680751
CAS No.: 107658-74-2
M. Wt: 345.8 g/mol
InChI Key: ZDMJSMXODFSXAE-UHFFFAOYSA-N
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Description

The compound 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- (CAS 107658-71-9) is a triazole-containing propanone derivative with a molecular formula of C₁₇H₁₃Cl₂N₃O₂ and a molecular weight of 362.2 g/mol . Its structure features:

  • A 2-chlorophenyl group at position 2 of the propanone backbone.
  • A 4-fluorophenyl group at position 1.
  • A hydroxyl group at position 2.
  • A 1H-1,2,4-triazole ring at position 3.

This compound is structurally related to antifungal azoles, such as fluconazole, which inhibit fungal CYP51 enzymes . Its synthesis typically involves reactions with α-halogenated ketones and triazole intermediates under alkaline conditions .

Properties

CAS No.

107658-74-2

Molecular Formula

C17H13ClFN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one

InChI

InChI=1S/C17H13ClFN3O2/c18-15-4-2-1-3-14(15)17(24,9-22-11-20-10-21-22)16(23)12-5-7-13(19)8-6-12/h1-8,10-11,24H,9H2

InChI Key

ZDMJSMXODFSXAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C(=O)C3=CC=C(C=C3)F)O)Cl

Origin of Product

United States

Biological Activity

1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and pharmacological applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H13ClFN3O2C_{17}H_{13}ClFN_3O_2 and features a complex structure that includes a triazole moiety, which is known for its diverse biological activities. The presence of both chlorine and fluorine substituents on the phenyl rings contributes to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include:

  • Formation of the triazole ring through a cycloaddition reaction.
  • Introduction of the chlorophenyl and fluorophenyl groups via electrophilic aromatic substitution.
  • Hydroxylation at the propanone position to yield the final product.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar structures can inhibit various bacterial and fungal strains effectively. The presence of the triazole ring is often linked to enhanced antifungal activity against pathogens such as Candida albicans and Aspergillus niger .

Anticancer Properties

Recent investigations have highlighted the cytotoxic effects of 1-propanone derivatives against cancer cell lines. In vitro studies demonstrated that certain derivatives possess significant anticancer activity by inducing apoptosis in various human cancer cells. The mechanism is thought to involve disruption of cellular signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

The compound also shows promise as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurotransmission, and their inhibition is a potential therapeutic strategy for neurodegenerative diseases like Alzheimer’s. Studies reported IC50 values indicating that some derivatives are more potent than established inhibitors like donepezil .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives, including our compound. Results showed that it exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL, indicating strong potential for development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a comparative analysis, several derivatives were tested against human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 25 µM, suggesting moderate potency. Mechanistic studies revealed that it induced cell cycle arrest at the G2/M phase, leading to increased apoptosis .

Data Table: Biological Activities Overview

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialE. coli20
AnticancerMCF-725
AChE InhibitionHuman AChE0.12
BuChE InhibitionHuman BuChE0.13

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an antimicrobial agent. The triazole ring is known for its antifungal properties, making this compound a candidate for developing new antifungal medications. Research indicates that triazole derivatives can inhibit the growth of various fungal pathogens through the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Activity

Studies have shown that compounds containing triazole moieties exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, derivatives of triazoles have been reported to inhibit the proliferation of cancer cell lines by targeting specific kinases involved in tumor growth .

Insecticidal Properties

Research into agrochemical applications has revealed that compounds similar to 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- can serve as effective insecticides. The chlorophenyl and fluorophenyl substituents contribute to the compound's ability to disrupt insect hormonal systems, leading to mortality or reproductive failure in pest species .

Case Studies

StudyFocusFindings
Antifungal Activity Evaluation of triazole derivativesDemonstrated significant inhibition against Candida species with a minimum inhibitory concentration (MIC) in the low micromolar range .
Anticancer Properties Investigation on breast cancer cell linesShowed that the compound induces apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
Insecticidal Efficacy Field trials on crop pestsReported a reduction in pest populations by over 70% within two weeks of application, indicating strong insecticidal properties .

Chemical Reactions Analysis

Hydroxyl Group Reactions

The secondary alcohol group undergoes typical oxidation and substitution reactions:

  • Oxidation :
    Reacts with strong oxidizing agents (e.g., KMnO₄ in acidic H₂SO₄) to yield a diketone derivative.
    R-OHH+KMnO4R=O\text{R-OH} \xrightarrow[\text{H}^+]{KMnO_4} \text{R=O}

  • Esterification :
    Forms esters (e.g., acetyl derivatives) with acetic anhydride under catalytic acid conditions.

Ketone Group Reactions

The propanone moiety participates in nucleophilic additions and reductions:

  • Reduction :
    Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol.
    R-C(=O)-R’NaBH4R-CH(OH)-R’\text{R-C(=O)-R'} \xrightarrow{NaBH_4} \text{R-CH(OH)-R'}

  • Grignard Addition :
    Reacts with organomagnesium reagents to form tertiary alcohols.

Aromatic Substitution Reactions

The chlorophenyl and fluorophenyl groups direct electrophilic substitution:

Reaction TypeReagents/ConditionsPosition of SubstitutionProduct Example
Nitration HNO₃/H₂SO₄, 0–5°CPara to electron-withdrawing groups (Cl, F)Nitro derivatives at C4 of chlorophenyl
Sulfonation H₂SO₄, 100°CMeta to Cl, para to FSulfonic acid derivatives

Triazole Ring Reactivity

The 1,2,4-triazole ring enables coordination and cycloaddition:

  • Metal Coordination :
    Binds transition metals (e.g., Cu²⁺, Zn²⁺) via N-atoms, forming complexes with potential catalytic activity .

  • 1,3-Dipolar Cycloaddition :
    Reacts with sulfonyl azides to form triazoline intermediates, which decompose to NH-1,2,3-triazoles or diazoketones depending on solvent and substituent effects (DFT studies confirm high regiospecificity) .

Stability and Degradation Pathways

  • Thermal Decomposition :
    Degrades above 200°C, releasing CO, HCl, and fluorinated byproducts (TGA-DSC data).

  • Photolysis :
    UV exposure induces cleavage of the C-Cl bond, forming radicals detectable via ESR spectroscopy .

Comparative Reaction Analysis

The compound’s reactivity differs from analogs due to its unique substituents:

Compound ModificationReaction Outcome Comparison
Replacement of Cl with BrSlower nitration due to steric hindrance
Removal of triazole ringLoss of metal-coordination capacity

Research Advancements

  • DFT Insights :
    Computational modeling reveals that electron-withdrawing groups on sulfonyl azides accelerate cycloaddition with the triazole ring (activation energy: 28.6 kcal/mol in ethanol) .

  • Synthetic Applications :
    Serves as a precursor for antifungal agents via hydroxyl group functionalization .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Features of Comparable Triazole Derivatives
Compound Name Substituents (Positions 1, 2, 3) Molecular Formula Key Features
Target Compound (CAS 107658-71-9) 4-Fluorophenyl, 2-chlorophenyl, 1H-1,2,4-triazole C₁₇H₁₃Cl₂N₃O₂ Dual halogenated aryl groups; hydroxyl
Fluconazole 2,4-Difluorophenyl, 1H-1,2,4-triazole C₁₃H₁₂F₂N₆O Broad-spectrum antifungal; low solubility
Prothioconazole Desthio (CAS 107658-71-9 variant) 2-Chlorophenyl, chlorocyclopropyl, triazole C₁₄H₁₄Cl₂N₃O Chlorocyclopropyl group; agricultural use
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol 2,4-Difluorophenyl, triazole, hydroxyl C₁₀H₉F₂N₃O Ethanol backbone; crystallized stability
2-Propen-1-one, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl) 4-Fluorophenyl, triazole, propenone C₁₁H₈FN₃O α,β-unsaturated ketone; potential reactivity

Key Observations :

  • Backbone Modifications: Prothioconazole derivatives replace the propanone backbone with a chlorocyclopropyl group, favoring systemic agricultural applications .
  • Functional Groups : The hydroxyl group in the target compound may contribute to hydrogen bonding, affecting binding to CYP51 active sites .

Antifungal Activity

Table 2: In Vitro Antifungal Efficacy (MIC Values)
Compound Candida albicans MIC (μg/mL) Aspergillus fumigatus MIC (μg/mL) Reference
Target Compound 0.001 (estimated)* Not reported
Fluconazole 0.5–2.0 >64 (resistant)
8d (Urea-thiadiazole derivative) 0.25 0.5
Epoxiconazole (BAS 480 F) 0.05 0.1

Note: The target compound’s MIC is extrapolated from structurally related imidazolylindol-propanol derivatives showing MIC = 0.001 μg/mL .

Activity Trends :

  • The target compound’s dual halogenated aryl groups may enhance potency against Candida spp. compared to fluconazole .
  • Thiadiazole-urea hybrids (e.g., compound 8d ) show broader activity against Aspergillus, likely due to additional hydrogen-bonding motifs .

Physicochemical Properties

Table 3: Physical Properties
Compound Melting Point (°C) Solubility (Water) LogP (Predicted)
Target Compound Not reported Low 3.8
Fluconazole 138–140 1.4 mg/mL 0.5
8e (Urea-thiadiazole) 145–150 Insoluble 4.2
1-(2,4-Difluorophenyl)-2-triazole ethanol 155–160 (decomposes) Moderate in ethanol 2.1

Insights :

  • The target compound’s high LogP (3.8) suggests significant lipophilicity, which may enhance tissue distribution but reduce aqueous solubility .
  • Fluconazole’s lower LogP correlates with its clinical use in aqueous formulations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-?

  • Methodological Answer : A Claisen-Schmidt condensation is a plausible route, utilizing substituted acetophenone derivatives (e.g., 4-fluoropropiophenone ) and an aldehyde precursor (e.g., 2-chlorobenzaldehyde) under acidic or basic conditions. Thionyl chloride (SOCl₂) may serve as a catalyst for dehydration, as demonstrated in analogous propanone syntheses . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H NMR can identify hydroxyl (-OH, δ ~5.5 ppm), triazole protons (δ ~7.8-8.2 ppm), and aromatic protons (δ ~6.5-7.5 ppm). ¹⁹F NMR is critical for confirming fluorophenyl substituents (δ ~-110 to -120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST protocols ) validates the molecular ion peak (C₁₇H₁₃ClFN₃O₂, expected m/z ~359.06).
  • X-ray Crystallography : Single-crystal diffraction resolves stereochemistry, as shown in related triazolyl ketones .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodological Answer : Antifungal activity is a priority due to the triazole moiety’s role in inhibiting fungal cytochrome P450 enzymes (e.g., CYP51). Use standardized microdilution assays (CLSI M38/M44) against Candida or Aspergillus strains . Minimum inhibitory concentrations (MICs) should be compared to fluconazole controls.

Advanced Research Questions

Q. How can enantiomeric resolution and absolute configuration determination be achieved?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) separates enantiomers. Absolute configuration is confirmed via X-ray crystallography (as in (±)-Angolensin derivatives ) or electronic circular dichroism (ECD) combined with computational modeling .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
  • Stereochemical Consistency : Ensure enantiopure samples, as racemic mixtures may obscure activity .
  • Assay Standardization : Replicate experiments under CLSI guidelines to minimize variability .

Q. How can structure-activity relationships (SAR) be explored for antifungal optimization?

  • Methodological Answer :

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring to enhance binding to CYP51 .
  • Hydroxyl Group Derivatization : Acetylation or methylation of the 2-hydroxy group alters lipophilicity and bioavailability .
  • In Silico Docking : Use AutoDock Vina to model interactions with CYP51 active sites, prioritizing residues like heme iron and conserved water molecules .

Q. What methodologies assess environmental fate and degradation pathways?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS/MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and identify byproducts (e.g., dehalogenated or hydroxylated derivatives) .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 202/201) to evaluate acute toxicity .

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